4,5-Difluoro-2-hydroxyphenylboronic acid
Overview
Description
4,5-Difluoro-2-hydroxyphenylboronic acid is an organoboron compound with the molecular formula C6H5BF2O3. It is a white to light yellow solid that is soluble in some organic solvents like dimethyl sulfoxide (DMSO) but insoluble in water . This compound is a member of the phenylboronic acid family, which is widely used in organic synthesis and catalysis due to its unique reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-hydroxyphenylboronic acid typically involves the borylation of a difluorophenol precursor. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where a difluorophenol derivative reacts with a boronic acid or boronate ester under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenols or quinones.
Reduction: It can be reduced to form boronic esters or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, replacing the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include substituted phenols, boronic esters, and various functionalized aromatic compounds .
Scientific Research Applications
4,5-Difluoro-2-hydroxyphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-hydroxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various catalytic and synthetic processes. The molecular targets and pathways involved include interactions with enzymes and other proteins, which can be exploited in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Difluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- Phenylboronic acid
Uniqueness
4,5-Difluoro-2-hydroxyphenylboronic acid is unique due to the presence of both fluorine atoms and a hydroxyl group on the aromatic ring. This combination enhances its reactivity and stability compared to other phenylboronic acids . The fluorine atoms increase the compound’s electron-withdrawing ability, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
(4,5-difluoro-2-hydroxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKIRVLQGNKPFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1O)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301256764 | |
Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301256764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432610-22-4 | |
Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1432610-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(4,5-Difluoro-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301256764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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